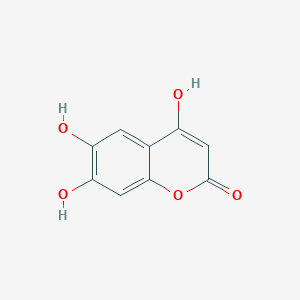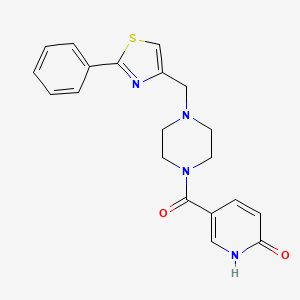
5-(4-((2-phenylthiazol-4-yl)methyl)piperazine-1-carbonyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-((2-phenylthiazol-4-yl)methyl)piperazine-1-carbonyl)pyridin-2(1H)-one is a compound that has been synthesized and studied for its potential applications in scientific research. This compound, also known as PTC-209, has been found to have promising effects in various areas of research, including cancer treatment and stem cell therapy.
Aplicaciones Científicas De Investigación
Acetylcholinesterase Inhibitor Development
Researchers Yurttaş, Kaplancıklı, and Özkay (2013) synthesized derivatives related to 5-(4-((2-phenylthiazol-4-yl)methyl)piperazine-1-carbonyl)pyridin-2(1H)-one, evaluating their activity as acetylcholinesterase inhibitors. They discovered compounds with significant inhibitory activity, suggesting potential applications in treating diseases like Alzheimer's. This research indicates the compound's relevance in developing treatments for neurological disorders (Yurttaş et al., 2013).
Antibacterial Agent Synthesis
Pitucha, Wujec, Dobosz, Kosikowska, and Malm (2005) explored the antibacterial properties of similar compounds, including derivatives of piperazine. Their findings suggest that these compounds can be effective against various bacterial strains, highlighting their potential in creating new antibacterial drugs (Pitucha et al., 2005).
5-HT2 Antagonist Activity
Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, and Kanao (1992) investigated the 5-HT2 antagonist activity of compounds featuring a piperazine group. These findings are significant for developing treatments for psychiatric disorders, as 5-HT2 receptors are implicated in various mental health conditions (Watanabe et al., 1992).
Antimicrobial Activity
Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, and Demirbas (2007) synthesized novel 1,2,4-Triazole derivatives, including those related to the compound , and screened them for antimicrobial activities. They found good to moderate activities against test microorganisms, pointing to potential uses in combating infections (Bektaş et al., 2007).
Insecticide Development
Cai, Li, Fan, Huang, Shao, and Song (2010) designed and synthesized derivatives based on this compound as novel insecticides. Their research demonstrated these compounds' potential in controlling agricultural pests, suggesting a role in integrated pest management strategies (Cai et al., 2010).
Propiedades
IUPAC Name |
5-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c25-18-7-6-16(12-21-18)20(26)24-10-8-23(9-11-24)13-17-14-27-19(22-17)15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGOKGFDIVYTSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=CNC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-((2-phenylthiazol-4-yl)methyl)piperazine-1-carbonyl)pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

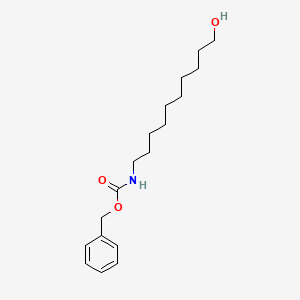
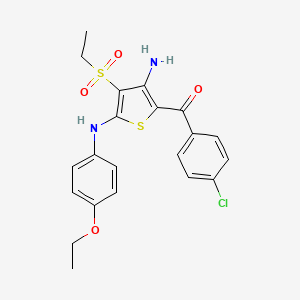
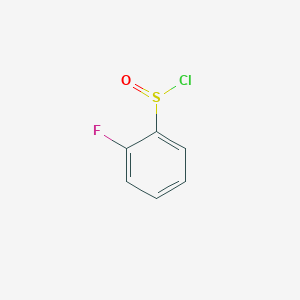
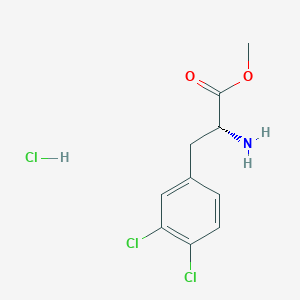
![N-[5-((Z)-2-{3-[(cyclooctylamino)sulfonyl]-4-methylphenyl}vinyl)-3-methylisoxazol-4-yl]acetamide](/img/structure/B2558350.png)
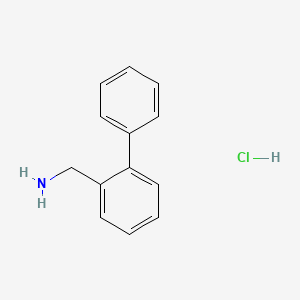
![N-(3-hydroxy-3-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2558352.png)
![N-(2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)but-2-ynamide](/img/structure/B2558353.png)
![N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline](/img/structure/B2558357.png)
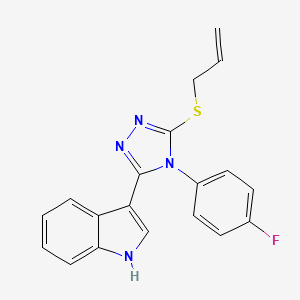
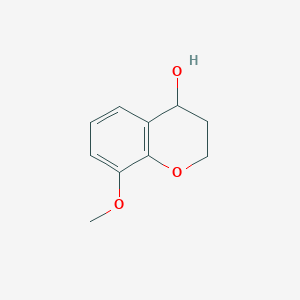
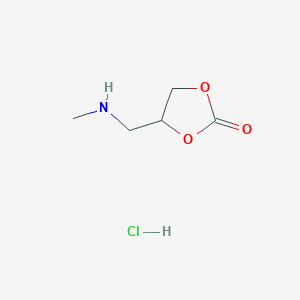
![N-(sec-butyl)-3-(2-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2558363.png)
